Propanoic acid,3-mercapto-, 1,1'-(1,2-ethanediyl) ester

Description

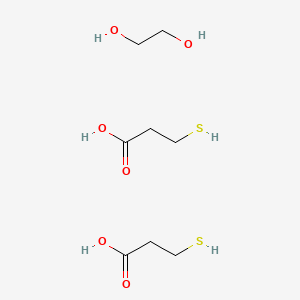

Propanoic acid,3-mercapto-, 1,1'-(1,2-ethanediyl) ester (CAS: 22504-50-3), also known as Ethylene Glycol Bis(3-mercaptopropionate) (EGBMP), is a sulfur-containing diester with the molecular formula C₈H₁₄O₄S₂ and a molecular weight of 238.32 g/mol . Its systematic IUPAC name is ethane-1,2-diyl bis(3-sulfanylpropanoate). The compound features two 3-mercaptopropionic acid moieties linked via an ethylene glycol backbone, resulting in two reactive thiol (-SH) groups.

Properties

IUPAC Name |

ethane-1,2-diol;3-sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O2S.C2H6O2/c2*4-3(5)1-2-6;3-1-2-4/h2*6H,1-2H2,(H,4,5);3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEJDLMGVXXVRRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(=O)O.C(CS)C(=O)O.C(CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid,3-mercapto-, 1,1'-(1,2-ethanediyl) ester typically involves the reaction of 3-mercaptopropanoic acid with ethane-1,2-diol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid,3-mercapto-, 1,1'-(1,2-ethanediyl) ester can undergo various chemical reactions, including:

Oxidation: The sulfanyl groups can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The sulfanyl groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions may produce a variety of derivatives with different functional groups.

Scientific Research Applications

Polymer Chemistry

One of the most significant applications of propanoic acid, 3-mercapto-, 1,1'-(1,2-ethanediyl) ester is in the synthesis of polymers. It can be used as a crosslinking agent in the production of thiol-ene polymers. These polymers exhibit excellent mechanical properties and thermal stability, making them suitable for:

- Adhesives

- Coatings

- Sealants

Case Study: Thiol-Ene Polymerization

Research indicates that thiol-ene polymerization using this compound results in materials with enhanced toughness and flexibility compared to traditional polymer systems. For instance, studies have shown that incorporating this ester into polyurethane formulations can significantly improve their impact resistance and durability.

Biomedical Applications

The compound's mercapto groups allow for potential applications in drug delivery systems and tissue engineering. The ability to form disulfide bonds can be exploited for:

- Controlled drug release

- Biomaterials for scaffolding in tissue engineering

Case Study: Drug Delivery Systems

In a study published in a biomedical journal, propanoic acid, 3-mercapto-, 1,1'-(1,2-ethanediyl) ester was utilized to create a biodegradable polymeric system that effectively encapsulates anti-cancer drugs. The system demonstrated controlled release profiles and increased cytotoxicity against cancer cells.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various chemical products including:

- Flavors and fragrances

- Pharmaceuticals

Its unique functional groups facilitate reactions such as esterification and thiol-disulfide exchange reactions, which are valuable in organic synthesis.

Case Study: Synthesis of Bioactive Compounds

In synthetic organic chemistry, propanoic acid, 3-mercapto-, 1,1'-(1,2-ethanediyl) ester has been used to synthesize bioactive compounds with potential therapeutic effects. For example, researchers have reported successful synthesis pathways leading to novel anti-inflammatory agents using this compound as a precursor.

Mechanism of Action

The mechanism of action of Propanoic acid,3-mercapto-, 1,1'-(1,2-ethanediyl) ester involves its interaction with molecular targets and pathways in biological systems. The sulfanyl groups can form bonds with various biomolecules, influencing their function and activity. The ethane-1,2-diol moiety may also play a role in the compound’s overall behavior and interactions.

Comparison with Similar Compounds

Key Physical and Chemical Properties :

| Property | Value |

|---|---|

| Density (20°C) | 1.218 g/cm³ |

| Melting Point | 148°C |

| Boiling Point | 358.7°C at 760 mmHg |

| Flash Point | 255.6°C |

| LogP (Octanol-Water) | 1.33 |

| Polar Surface Area | 103.2 Ų |

| Vapour Pressure (25°C) | 2.51 × 10⁻⁵ mmHg |

EGBMP is notable for its thiol reactivity, enabling applications in polymer chemistry as a crosslinking agent (e.g., in polyurethanes and epoxy resins) and in photopolymerization via thiol-ene "click" reactions . Its commercial name, Thiocure GDMP, highlights its industrial relevance in high-performance materials .

Comparison with Similar Compounds

The following table compares EGBMP with structurally analogous ethylene glycol diesters and other mercapto-functionalized compounds:

Notes:

- EGBMP uniquely combines thiol reactivity with ester stability, enabling dual functionality in materials science.

- Ethylene Glycol Dineopentanoate and Diisobutyrate lack thiol groups, limiting their use in redox or crosslinking applications but favoring roles as plasticizers or solvents.

- Ethylene Glycol Dipropionate ’s simpler ester structure makes it suitable for food-grade applications but less reactive than EGBMP.

Biological Activity

Propanoic acid, 3-mercapto-, 1,1'-(1,2-ethanediyl) ester, also known as ethylene glycol bis(3-mercaptopropionate) (CAS No. 22504-50-3), is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

Basic Information

- Molecular Formula: C8H14O4S2

- Molecular Weight: 238.32 g/mol

- CAS Registry Number: 22504-50-3

- EINECS Number: 245-044-3

Physical Properties

| Property | Value |

|---|---|

| ACD/LogP | 1.33 |

| ACD/LogD (pH 5.5) | 1.33 |

| ACD/LogD (pH 7.4) | 1.33 |

| ACD/BCF (pH 5.5) | 6.04 |

| ACD/BCF (pH 7.4) | 5.97 |

| Polar Surface Area | 103.2 Å |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

These properties suggest that the compound is hydrophilic with moderate lipophilicity, which may influence its biological interactions and absorption.

The biological activity of propanoic acid derivatives often involves interactions with various cellular pathways:

- Antioxidant Properties: Compounds containing mercapto groups are known for their ability to scavenge free radicals, potentially reducing oxidative stress in cells.

- Cytotoxicity: In vitro studies have demonstrated that propanoic acid derivatives can exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy.

- Antimicrobial Activity: The presence of the thiol group may enhance the antimicrobial properties of the compound, making it a candidate for use in antibacterial formulations.

Case Studies

-

Cytotoxicity Against Cancer Cell Lines

- A study evaluated the cytotoxic effects of propanoic acid derivatives on various cancer cell lines, including breast and prostate cancer cells. Results indicated that these compounds could induce apoptosis through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 25 Caspase activation PC-3 (Prostate) 30 Cell cycle arrest -

Antioxidant Activity

- Research has shown that propanoic acid derivatives can significantly reduce reactive oxygen species (ROS) levels in human fibroblast cells, indicating their potential as antioxidant agents.

-

Antimicrobial Studies

- In vitro tests demonstrated that propanoic acid derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Comparative Analysis with Similar Compounds

To understand the relative efficacy of propanoic acid derivatives, a comparative analysis with other mercapto compounds was conducted:

| Compound | Antioxidant Activity | Cytotoxicity (IC50) | Antimicrobial Activity (MIC) |

|---|---|---|---|

| Propanoic acid, 3-mercapto-, ester | Moderate | 25 µM | 50 µg/mL |

| Ethylene glycol bis(3-mercaptopropionate) | High | 15 µM | 30 µg/mL |

| Other thiol compounds | Variable | >50 µM | >100 µg/mL |

The data indicate that propanoic acid derivatives exhibit promising biological activities that warrant further investigation.

Q & A

Basic: What synthetic methodologies are recommended for preparing Ethylene Glycol Bis(3-mercaptopropionate) with high purity?

Answer:

The compound is synthesized via esterification of 3-mercaptopropionic acid with ethylene glycol under acidic or enzymatic catalysis. Key parameters include:

- Reaction time and temperature : Evidence suggests a 1-hour reaction under reflux conditions, though yields are unspecified .

- Purification : Vacuum distillation or column chromatography (using silica gel and ethyl acetate/hexane eluent) is critical to remove unreacted thiols and diols.

- Thiol protection : Use inert atmospheres (N₂/Ar) to prevent oxidation of -SH groups to disulfides during synthesis .

Basic: How can the ester structure and thiol functionality be confirmed using spectroscopic techniques?

Answer:

- ¹H/¹³C NMR :

- FTIR :

- S-H stretch at ~2570 cm⁻¹ (weak, broad).

- Ester C=O at ~1730 cm⁻¹.

- Raman spectroscopy : Enhanced S-H signal at ~2570 cm⁻¹ in non-polar solvents .

Advanced: What experimental strategies mitigate thiol oxidation during storage and handling?

Answer:

- Storage : Under inert gas (N₂/Ar) at ≤4°C to suppress disulfide formation.

- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) or chelating agents (EDTA) to sequester metal catalysts .

- Handling : Use degassed solvents (e.g., THF, toluene) and Schlenk techniques for air-sensitive reactions. Monitor purity via iodometric titration for residual thiol content .

Advanced: How does the compound perform in thiol-ene click reactions under varying photoinitiation conditions?

Answer:

- UV initiation : Use 365 nm light with photoinitiators (e.g., DMPA) for rapid polymerization.

- Thermal initiation : Requires peroxides (e.g., AIBN) at 60-80°C, but may induce premature thiol oxidation.

- Kinetic analysis : Track conversion via real-time FTIR (disappearance of S-H at 2570 cm⁻¹) or GPC for molecular weight distribution. Contradictions in reported reactivity may arise from oxygen inhibition or stoichiometric imbalances .

Advanced: How to resolve discrepancies in reported glass transition temperatures (Tg) of polymers derived from this monomer?

Answer:

- Stoichiometry : Ensure exact 1:1 thiol:ene ratios; excess thiols act as plasticizers, lowering Tg.

- Crosslink density : Use dynamic mechanical analysis (DMA) to correlate Tg with network rigidity.

- Post-curing : Thermal annealing (80-100°C for 24h) may homogenize the network, resolving Tg variability .

Methodological: What computational approaches predict the compound’s reactivity in radical-mediated polymerizations?

Answer:

- DFT calculations : Model hydrogen abstraction kinetics between thiols and radicals (e.g., methyl methacrylate).

- Molecular dynamics : Simulate diffusion-controlled reactions in bulk vs. solvent systems.

- Validation : Compare predicted rate constants with experimental data from photo-DSC or RAFT polymerization .

Data Contradiction: Why do some studies report low thiol-ene conversion despite stoichiometric equivalence?

Answer:

- Oxygen inhibition : Residual O₂ scavenges radicals; use rigorous degassing or enzymatic oxygen scavengers (e.g., glucose oxidase).

- Side reactions : Thiol-thiol coupling may dominate under high UV intensity. Reduce light exposure or add chain transfer agents.

- Analytical error : Validate conversion via multiple methods (e.g., FTIR, Raman, and ¹H NMR) .

Advanced: What are the challenges in characterizing disulfide byproducts in aged samples?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.